N-benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
N-Benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine-carboxamide derivative characterized by a 5-chloro-substituted pyrimidine core, a benzyl carboxamide group at position 4, and a 2-fluorobenzyl sulfanyl moiety at position 2.
Properties
Molecular Formula |
C19H15ClFN3OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15ClFN3OS/c20-15-11-23-19(26-12-14-8-4-5-9-16(14)21)24-17(15)18(25)22-10-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,22,25) |
InChI Key |
AHHCVNZNTYPYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of Substituents: The chloro and fluorobenzyl groups are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with benzylamine to form the carboxamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and benzyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols (depending on the functional groups reduced).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development:
N-benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide serves as a scaffold for the design and synthesis of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. The presence of the pyrimidine ring is crucial as it is a common motif in many bioactive compounds.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of pyrimidine compounds exhibit cytotoxic effects against several cancer cell lines. For instance, modifications on the benzyl and sulfanyl groups can lead to enhanced selectivity and potency against specific tumor types.
- Antimicrobial Properties: Studies have shown that similar pyrimidine derivatives possess antimicrobial activity, suggesting that this compound may also exhibit such properties, warranting further investigation.
Biological Studies
Mechanism of Action:
The mechanism involves interaction with specific molecular targets, such as enzymes or receptors critical in disease pathways. The chlorinated pyrimidine ring and the fluorobenzyl group may enhance binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways.
Biological Activity Exploration:
- Antiviral Research: Compounds with similar structures have been explored for antiviral properties, indicating that this compound could be evaluated for efficacy against viral infections.
- Enzyme Inhibition Studies: Investigations into enzyme inhibition have shown promise in using such compounds to target specific metabolic pathways involved in disease progression.
Agriculture
Agrochemical Potential:
The compound's structure suggests potential applications in agriculture as an agrochemical. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.
Research Insights:
- Pest Control Efficacy: Similar compounds have been tested for their ability to disrupt pest life cycles or inhibit growth. The exploration of this compound in this context could lead to innovative solutions for crop protection.
Material Science
Advanced Materials Development:
The unique properties of this compound may extend its application into material science, where it could be utilized in creating advanced materials with specific chemical properties.
Potential Applications:
- Polymer Chemistry: The incorporation of pyrimidine derivatives into polymer matrices can enhance thermal stability or introduce functionalities that are beneficial for specific applications.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at the pyrimidine-2-sulfanyl and carboxamide positions. Below is a comparative analysis based on available evidence:
Substituent Variations and Functional Implications
Hypothesized Pharmacological and Physicochemical Differences
- Lipophilicity : The 2-fluorobenzyl group balances lipophilicity (logP ~3.2 estimated) between the more hydrophobic 4-methylbenzyl analog (logP ~3.5) and the polar sulfonyl derivative (logP ~2.8) .
- Target Selectivity : The 2-fluorine atom may engage in halogen bonding with protein targets, a feature absent in methyl- or methoxy-substituted analogs .
Biological Activity
N-benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClFN4OS |
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | 5-chloro-N-benzyl-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide |
| InChI Key | JFDJDODCNHXKLA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)F |
The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and proteases, which play essential roles in cellular signaling and metabolism.
- Receptor Modulation : It can also act as a modulator of receptors involved in various physiological processes.
Antiviral Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. For instance, compounds with similar structures have demonstrated potent inhibition against viral RNA polymerases, suggesting potential applications in antiviral drug development .
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were notably lower than standard antibiotics like kanamycin, indicating a strong potential for therapeutic use .
Anti-inflammatory Properties
Preliminary investigations have revealed that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs, highlighting its potential in treating inflammatory conditions .
Comparative Studies
To further understand the biological activity of this compound, it is beneficial to compare it with other pyrimidine derivatives:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| This compound | Antiviral, antibacterial, anti-inflammatory | Varies by application |
| 5-chloro-N-(4-chlorophenyl)-2-(sulfanyl)pyrimidine | Antiviral | IC50 ~ 0.35 μM |
| 2′-(2-Chloro-6-fluoro-phenyl)-4,5-dimethyl-[2,3′]-bithiazolyl-4′-one | Antiviral | EC50 ~ 0.26 μM |
Case Studies and Research Findings
- Antiviral Efficacy : A study published in MDPI reported that pyrimidine derivatives significantly inhibited the activity of viral RNA polymerases in vitro, with some compounds achieving over 95% inhibition at low concentrations .
- Bacterial Inhibition : Research highlighted the compound's efficacy against E. coli and Bacillus subtilis, showcasing its broad-spectrum antibacterial potential .
- Inflammation Reduction : In animal models, the compound demonstrated a reduction in paw edema and granuloma formation, confirming its anti-inflammatory properties through COX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
